(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(5-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-[(5-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 5-chloro-2-methylbenzaldehyde with 5-(1-piperidinyl)-2-furancarboxaldehyde in the presence of a thiazolidinone derivative. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application
Properties
Molecular Formula |
C20H20ClN3O2S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(5Z)-2-(5-chloro-2-methylphenyl)imino-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-5-6-14(21)11-16(13)22-20-23-19(25)17(27-20)12-15-7-8-18(26-15)24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,23,25)/b17-12- |
InChI Key |
HSFKBCGHPOHOPW-ATVHPVEESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N=C2NC(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/S2 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2 |
Origin of Product |
United States |
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